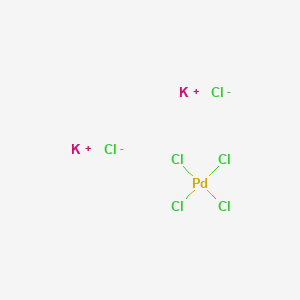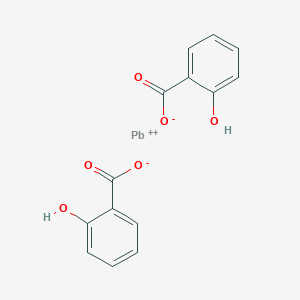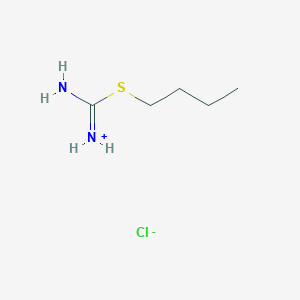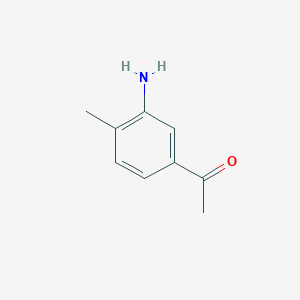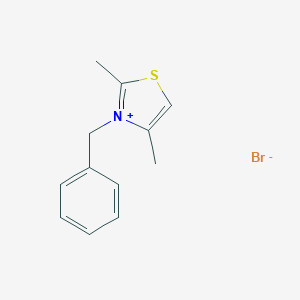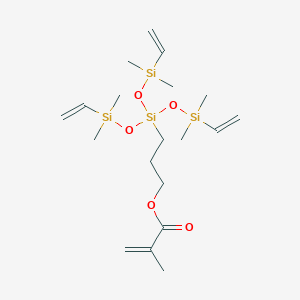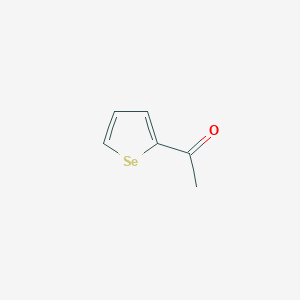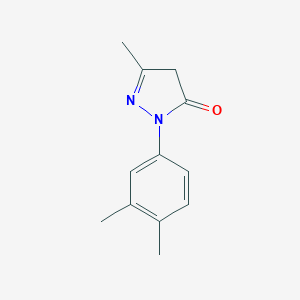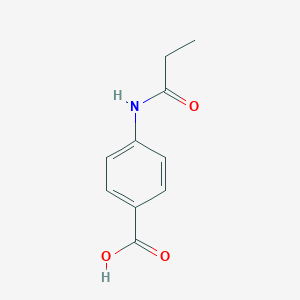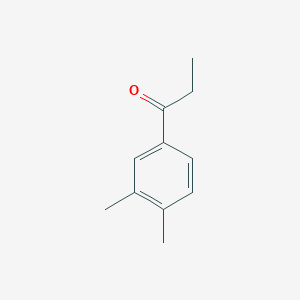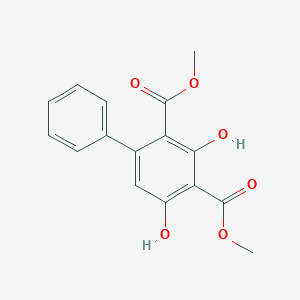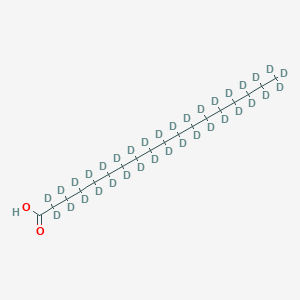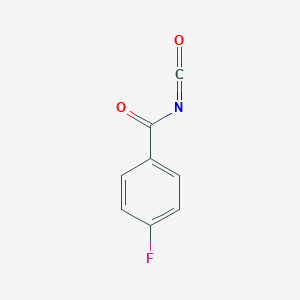![molecular formula C13H11NO6 B099448 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]- CAS No. 16286-25-2](/img/structure/B99448.png)
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene] is a chemical compound that has been widely studied for its potential applications in various scientific research fields. This compound is also known as Meldrum's acid and has been used in the synthesis of various organic compounds.
科学研究应用
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene] has been widely used in various scientific research fields, including organic synthesis, medicinal chemistry, and material science. This compound has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.
作用机制
The mechanism of action of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene] is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, including Michael addition reactions and aldol condensation reactions. This compound has also been reported to exhibit antioxidant and antimicrobial activities.
生化和生理效应
The biochemical and physiological effects of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene] have not been extensively studied. However, it has been reported to exhibit antioxidant and antimicrobial activities, which may have potential applications in the treatment of various diseases.
实验室实验的优点和局限性
The advantages of using 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene] in lab experiments include its high reactivity, low toxicity, and ease of synthesis. However, its limitations include its relatively low stability and the need for careful handling due to its potential explosive nature.
未来方向
There are several future directions for the study of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]. One possible direction is the development of new synthetic methods to improve the yield and purity of the product. Another direction is the study of its potential applications in various scientific research fields, including medicinal chemistry, material science, and analytical chemistry. Additionally, further studies are needed to understand its mechanism of action and its potential biochemical and physiological effects.
属性
CAS 编号 |
16286-25-2 |
|---|---|
产品名称 |
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]- |
分子式 |
C13H11NO6 |
分子量 |
277.23 g/mol |
IUPAC 名称 |
2,2-dimethyl-5-[(3-nitrophenyl)methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H11NO6/c1-13(2)19-11(15)10(12(16)20-13)7-8-4-3-5-9(6-8)14(17)18/h3-7H,1-2H3 |
InChI 键 |
QNQMAOGVJKYURH-UHFFFAOYSA-N |
SMILES |
CC1(OC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O1)C |
规范 SMILES |
CC1(OC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O1)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

